Thalidomide-NH-C6-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-C6-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-C6-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic process involves multiple steps, including the formation of the cereblon ligand and its subsequent conjugation with the linker. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the stability and solubility of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-C6-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Thalidomide-NH-C6-NH2 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
Thalidomide-NH-C6-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the degradation of specific transcription factors and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-C6-NH2 hydrochloride: A similar compound with a hydrochloride salt form, offering enhanced water solubility and stability.
This compound TFA: Another variant with trifluoroacetic acid, providing similar benefits in terms of solubility and stability.
Uniqueness
This compound is unique due to its specific design as an E3 ligase ligand-linker conjugate, making it highly effective in PROTAC technology for targeted protein degradation . Its ability to selectively degrade target proteins sets it apart from other compounds with similar structures .
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25) |
InChI Key |
RIRBCYNKTDWXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.